molecular formula C8H14O5 B1239420 (R)-3-((R)-3-Hydroxybutanoyloxy)butanoate CAS No. 1117-10-8

(R)-3-((R)-3-Hydroxybutanoyloxy)butanoate

Cat. No. B1239420
CAS RN: 1117-10-8
M. Wt: 190.19 g/mol
InChI Key: RILHUWWTCSDPAN-PHDIDXHHSA-N
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Description

(R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid is a carboxylic ester arising from the formal condensation of the alcoholic hydroxy group of one molecule of (3R)-3-hydroxybutanoic acid with the the carboxylic acid group of another. It is a sex pheromone in the European spider Linyphia triangularis. It has a role as a pheromone and a fungal metabolite. It is a carboxylic ester and a (3R)-3-hydroxybutanoic acid oligomer. It derives from a butyric acid. It is a conjugate acid of a (R)-3-[(R)-3-hydroxybutanoyloxy]butanoate.

Scientific Research Applications

Conformational Analysis and Molecular Modeling

(R)-3-((R)-3-Hydroxybutanoyloxy)butanoate (MHBOB) has been prepared as a model compound for studying the hydroxy terminal part of poly[(R)-3-hydroxybutanoate] (P(3-HB)). The compound's NMR assignments and conformational behavior in solutions such as chloroform and aqueous solutions were investigated. These studies are significant for understanding the polymer backbone's conformational distribution, which is crucial in polymer science and materials engineering (Li, Uzawa, & Doi, 1997).

Enzymatic Kinetic Resolution

In a study by Ernst et al. (2005), a whole-cell biotransformation system was developed for the reduction of prochiral carbonyl compounds to chiral hydroxy acid derivatives, including methyl (R)-3-hydroxy butanoate. This study showcases the application of biocatalysis in producing optically pure compounds, which is crucial in pharmaceutical synthesis (Ernst, Kaup, Müller, Bringer-Meyer, & Sahm, 2005).

Preparation of Enantiomerically Pure Derivatives

The compound has been utilized in the preparation of enantiomerically pure derivatives of 3-amino- and 3-mercaptobutanoic acid. This is achieved through SN2 ring opening of the β-lactone and a 1,3-dioxanone derived from 3-hydroxybutanoic acid. This method is vital in the synthesis of enantiomerically pure compounds, which have significant applications in drug synthesis and chiral technologies (Griesbeck & Seebach, 1987).

Microbial Polyester Depolymerization

Research by Seebach and Züger (1984) focused on depolymerizing microbial polyester to yield monomeric esters of (R)-configuration. These esters are essential as they serve as starting materials for various synthetic applications, highlighting the importance of biodegradable polymers in sustainable chemistry (Seebach & Züger, 1984).

Application in Biofuels

The compound and its derivatives have been proposed as a new type of biofuel. For instance, Zhang et al. (2009) studied microbial polyhydroxyalkanoates (PHA) esterified into R-3-hydroxybutyrate methyl ester (3HBME) and medium-chain length hydroxyalkanoate methyl ester (3HAME). These compounds show promise as biofuels, providing alternatives to fossil-based fuels (Zhang, Luo, Wang, Deng, & Chen, 2009).

properties

CAS RN

1117-10-8

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoic acid

InChI

InChI=1S/C8H14O5/c1-5(9)3-8(12)13-6(2)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

RILHUWWTCSDPAN-PHDIDXHHSA-N

Isomeric SMILES

C[C@H](CC(=O)O[C@H](C)CC(=O)O)O

SMILES

CC(CC(=O)OC(C)CC(=O)O)O

Canonical SMILES

CC(CC(=O)OC(C)CC(=O)O)O

synonyms

3R-(3R-hydroxybutyryloxy)butyric acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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